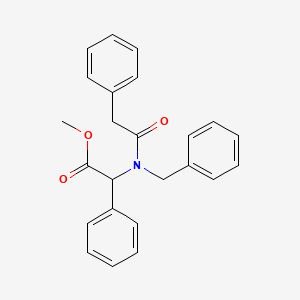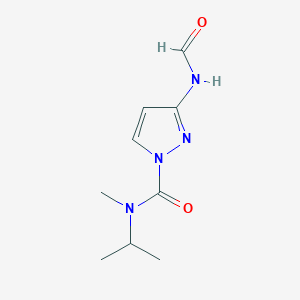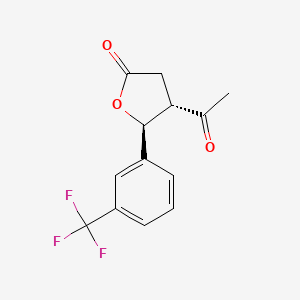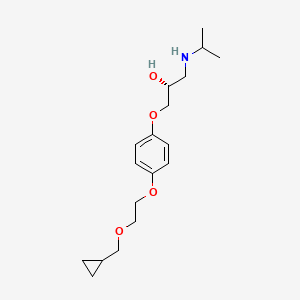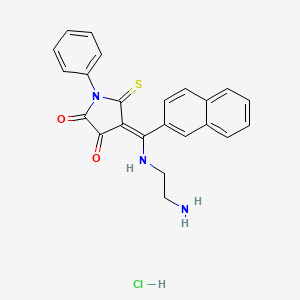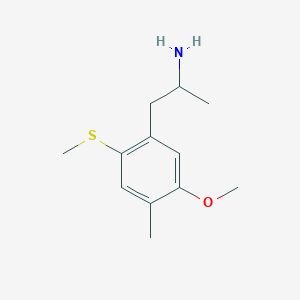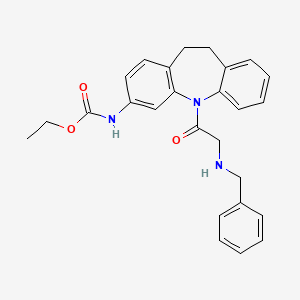
Carbamic acid, (10,11-dihydro-5-((phenylmethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (10,11-dihydro-5-((phenylmethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester is a complex organic compound with a molecular formula of C20H23N3O3 This compound is characterized by its unique structure, which includes a dibenzazepine core, a phenylmethylamino group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (10,11-dihydro-5-((phenylmethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester typically involves multiple steps:
Formation of the Dibenzazepine Core: This step involves the cyclization of appropriate precursors to form the dibenzazepine structure.
Introduction of the Phenylmethylamino Group: This step involves the reaction of the dibenzazepine core with a phenylmethylamine derivative under suitable conditions.
Acetylation: The resulting compound is then acetylated to introduce the acetyl group.
Esterification: Finally, the compound undergoes esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (10,11-dihydro-5-((phenylmethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Carbamic acid, (10,11-dihydro-5-((phenylmethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of carbamic acid, (10,11-dihydro-5-((phenylmethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[10,11-dihydro-5-[2-(methylamino)acetyl]-5H-dibenz[b,f]azepin-3-yl]-, ethyl ester
- [5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-carbamic acid methyl ester
Uniqueness
Carbamic acid, (10,11-dihydro-5-((phenylmethyl)amino)acetyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester is unique due to its specific structural features, such as the phenylmethylamino group and the ethyl ester functional group
Properties
CAS No. |
134068-15-8 |
|---|---|
Molecular Formula |
C26H27N3O3 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
ethyl N-[11-[2-(benzylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate |
InChI |
InChI=1S/C26H27N3O3/c1-2-32-26(31)28-22-15-14-21-13-12-20-10-6-7-11-23(20)29(24(21)16-22)25(30)18-27-17-19-8-4-3-5-9-19/h3-11,14-16,27H,2,12-13,17-18H2,1H3,(H,28,31) |
InChI Key |
QXPDQORYOLFZDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CNCC4=CC=CC=C4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


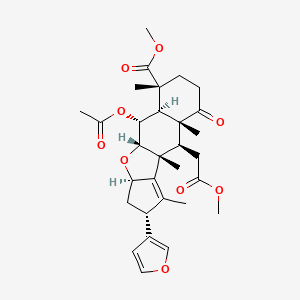
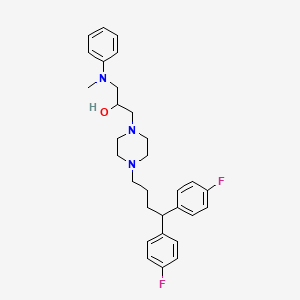
![N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide](/img/structure/B12786479.png)
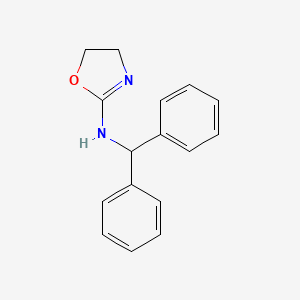
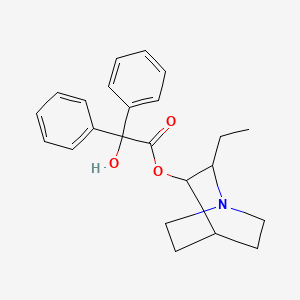
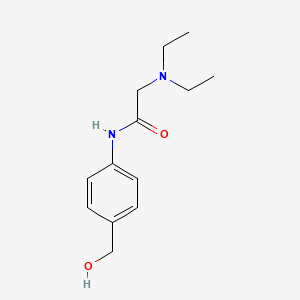
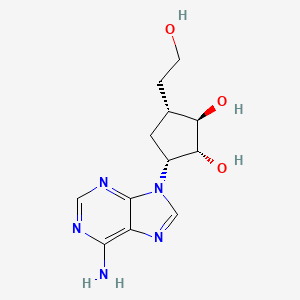
![N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide](/img/structure/B12786516.png)
